

GSK2837808A as a selective LDHA inhibitor

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Compound of Interest		
Compound Name:	GSK2837808A	
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An In-depth Technical Guide to GSK2837808A: A Selective LDHA Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2837808A is a potent and selective, NADH-competitive small molecule inhibitor of lactate dehydrogenase A (LDHA). As a critical enzyme in the terminal step of aerobic glycolysis, a metabolic pathway frequently upregulated in cancer cells, LDHA represents a compelling therapeutic target. This document provides a comprehensive technical overview of GSK2837808A, detailing its mechanism of action, biochemical and cellular activities, pharmacokinetic profile, and its impact on key metabolic signaling pathways. Detailed experimental protocols for the evaluation of this and similar inhibitors are also provided to facilitate further research and development in this area.

Introduction to LDHA and the Warburg Effect

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the most prominent metabolic phenotypes is the "Warburg effect," characterized by a high rate of glycolysis and lactate fermentation, even in the presence of ample oxygen (aerobic glycolysis).[1][2] Lactate dehydrogenase A (LDHA), a key enzyme in this process, catalyzes the conversion of pyruvate to lactate, regenerating the NAD+ necessary to maintain a high glycolytic flux.[1]

Upregulation of LDHA is observed in a wide array of cancers, including pancreatic, lung, and breast cancer, and often correlates with tumor progression, metastasis, and poor prognosis.[1]





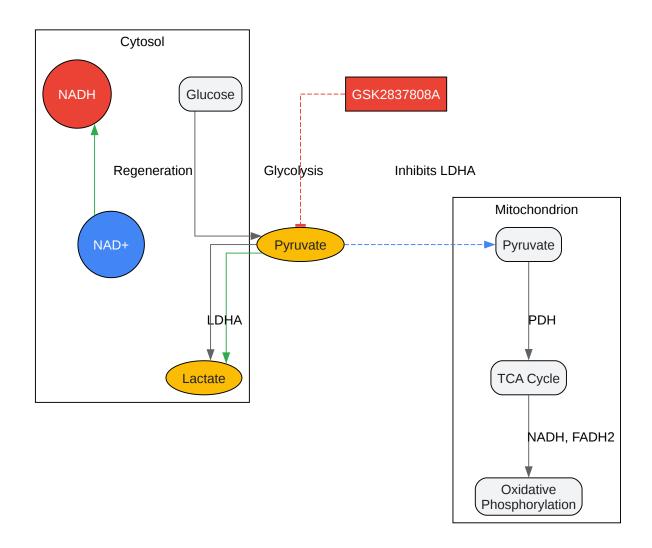


[3] The resulting lactate-rich, acidic tumor microenvironment can suppress the activity of antitumor immune cells, such as cytotoxic T cells and NK cells, further promoting tumor growth and immune evasion.[4] Given its central role in tumor metabolism and immune suppression, selective inhibition of LDHA has emerged as a promising strategy for cancer therapy.[5][6]

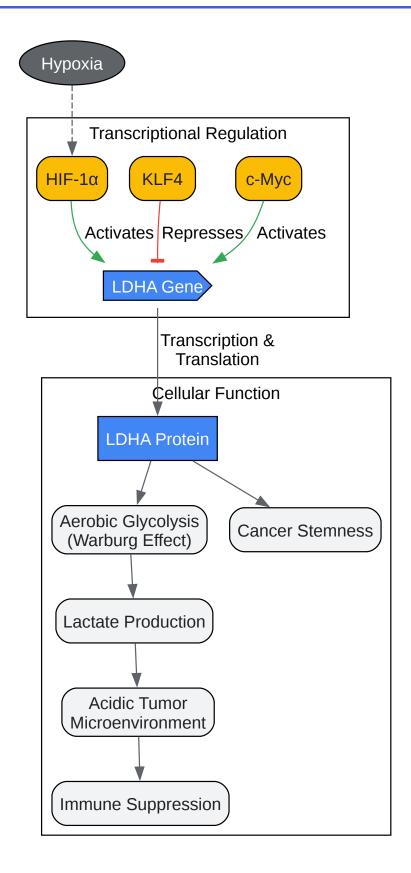
GSK2837808A: Mechanism of Action

GSK2837808A is a quinoline 3-sulfonamide derivative that acts as a highly potent and selective inhibitor of the LDHA enzyme.[7] It functions by competing with the NADH cofactor for binding to the enzyme's active site.[4][8] By blocking the conversion of pyruvate to lactate, **GSK2837808A** disrupts aerobic glycolysis, leading to a decrease in lactate production and a subsequent shift in cellular metabolism.[5][9] This inhibition can lead to several downstream anti-tumor effects, including reduced proliferation, induction of apoptosis, and a reversal of the acidic tumor microenvironment.[4][7][9]

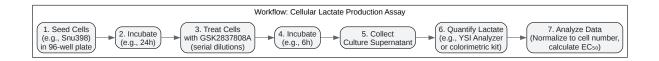












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